molecular formula C8H9N3 B1583998 1-Methyl-1H-indazol-4-amine CAS No. 77894-69-0

1-Methyl-1H-indazol-4-amine

Cat. No.: B1583998
CAS No.: 77894-69-0
M. Wt: 147.18 g/mol
InChI Key: FVIZXLDFWPPPDX-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazol-4-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures composed of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .

Mechanism of Action

Target of Action

1-Methyl-1H-indazol-4-amine is a compound that has been found to interact with various targets. It has been demonstrated that the 1H-indazole-3-amine structure, which is part of this compound, is an effective hinge-binding fragment . This suggests that this compound may bind effectively with the hinge region of certain proteins, such as tyrosine kinase .

Mode of Action

The interaction of this compound with its targets leads to various changes. For instance, the inhibition, regulation, and/or modulation, in particular, of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Biochemical Pathways

This compound affects several biochemical pathways. For example, it has been found that cis-2,6-Dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine (MLi-2) 178, a structurally novel, highly potent drug-like compound developed by Merck, is a selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor for treatment of Parkinson’s disease . This suggests that this compound may also have an impact on the LRRK2 pathway.

Pharmacokinetics

It is known that imidazole, a related compound, is highly soluble in water and other polar solvents , which could influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found that certain indazole derivatives have anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that this compound may also have a wide range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazones derived from 2-nitrobenzaldehyde. The reaction typically proceeds under acidic conditions, followed by reduction to yield the desired indazole derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic hydrogenation and cyclization reactions. These methods are optimized for high yield and purity, utilizing catalysts such as palladium on carbon and reaction conditions that favor the formation of the indazole ring .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, substituted indazoles, and reduced amine derivatives .

Scientific Research Applications

1-Methyl-1H-indazol-4-amine has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound is investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 1-Methyl-1H-indazole-3-amine
  • 1-Methyl-1H-indazole-4-carboxylic acid
  • 1-Methyl-1H-indazole-5-amine

Uniqueness: 1-Methyl-1H-indazol-4-amine is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

1-methylindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIZXLDFWPPPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228521
Record name 1H-Indazol-4-amine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77894-69-0
Record name 1H-Indazol-4-amine, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077894690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazol-4-amine, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indazol-4-amine
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Synthesis routes and methods

Procedure details

1-Methyl-4-nitro-1H-indazole (6.1 g; 35.4 mmol) and 10% Pd/carbon (500 mg) were combined in ethanol and hydrogenated in a Parr apparatus at 60 PSI hydrogen at 50° C. for 1 hour. The mixture was allowed to cool to ambient temperature, filtered through Celite, and concentrated under reduced pressure to provide the title compound. 1H NMR (DMSO-d6) δ 8.02 (s, 1H), 7.02 (t, 1H), 6.62 (d, 1H), 6.14 (d, 1H), 5.75 (s, 2H), 3.90 (s, 2H).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Pd carbon
Quantity
500 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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